molecular formula C6S6 B14280337 Cyclohexane-1,2,3,4,5,6-hexathione CAS No. 129917-29-9

Cyclohexane-1,2,3,4,5,6-hexathione

Cat. No.: B14280337
CAS No.: 129917-29-9
M. Wt: 264.5 g/mol
InChI Key: OZKIZIQFPZROOY-UHFFFAOYSA-N
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Description

Cyclohexane-1,2,3,4,5,6-hexathione is a cyclic covalent compound consisting of a six-carbon ring with a sulfur atom bonded to each carbon. This compound is the thioketone analog of cyclohexanehexone, and it has been generated by neutralization of its mono anion (C6S−6) in a mass spectrometer

Preparation Methods

Cyclohexane-1,2,3,4,5,6-hexathione can be synthesized through several methods:

Chemical Reactions Analysis

Cyclohexane-1,2,3,4,5,6-hexathione undergoes several types of chemical reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on the reagents and conditions are limited.

    Substitution Reactions: The sulfur atoms in the compound can be substituted with other atoms or groups, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction and product.

    Major Products: The major products formed from these reactions include various sulfur-containing derivatives and isomers.

Scientific Research Applications

Cyclohexane-1,2,3,4,5,6-hexathione has several applications in scientific research:

Mechanism of Action

The mechanism by which cyclohexane-1,2,3,4,5,6-hexathione exerts its effects involves its unique structure and the presence of sulfur atoms.

Properties

CAS No.

129917-29-9

Molecular Formula

C6S6

Molecular Weight

264.5 g/mol

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexathione

InChI

InChI=1S/C6S6/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

OZKIZIQFPZROOY-UHFFFAOYSA-N

Canonical SMILES

C1(=S)C(=S)C(=S)C(=S)C(=S)C1=S

Origin of Product

United States

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